Oxane-4-sulfonamide
Overview
Description
Oxane-4-sulfonamide is a chemical compound with the molecular formula C5H11NO3S. It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .
Synthesis Analysis
The synthesis of Oxane-4-sulfonamide and similar compounds involves reactions for sulfonyl fluorides to form amino-oxetanes . This process forms planar oxetane carbocations simply on warming . The reaction is tolerant to a wide range of polar functionalities and is suitable for array formats .Molecular Structure Analysis
The molecular structure of Oxane-4-sulfonamide involves a four-membered oxetane ring, which is known for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .Chemical Reactions Analysis
Oxetanes, including Oxane-4-sulfonamide, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Scientific Research Applications
Carbonic Anhydrase Inhibition and Neuropathic Pain Management
Spirocyclic sulfonamides bearing the oxane-4-sulfonamide group have been synthesized as Carbonic Anhydrase inhibitors (CAIs) for their potential in managing neuropathic pain. These compounds exhibit strong inhibitory activity against human Carbonic Anhydrase II and VII, indicating their utility in therapeutic applications for neuropathic pain attenuation, surpassing the efficacy of traditional drugs like acetazolamide in animal models (Kalisha Vali et al., 2019).
Sulfonamide Synthesis and Environmental Degradation
Recent advancements include the development of environmentally benign methods for synthesizing sulfonamides, utilizing electrochemical oxidative coupling between thiols and amines. This method, driven entirely by electricity, demonstrates broad substrate scope and functional group compatibility, offering a greener alternative for creating sulfonamide compounds (Laudadio et al., 2019). Additionally, the oxidative degradation of sulfonamide antibiotics by advanced oxidation processes (AOPs) like ferrate(VI) has been studied for potential environmental remediation applications. These studies highlight the feasibility of using chemical oxidation to mitigate the presence of sulfonamide contaminants in water bodies, contributing to safer water systems (Sharma et al., 2006).
Drug Design and Functional Group Importance
The sulfonamide group, including oxane-4-sulfonamide derivatives, plays a crucial role in drug design, appearing in various pharmaceuticals across multiple therapeutic categories. These compounds serve as vital tools in medicinal chemistry due to their ability to mimic natural substrates in enzymatic reactions, offering pathways for developing new therapeutic agents (Kalgutkar et al., 2010). This highlights the versatility and significance of the sulfonamide group in pharmaceutical research and development.
Future Directions
The future directions of Oxane-4-sulfonamide and similar compounds involve further exploration of their synthesis and applications. Amino-oxetanes offer exciting potential as bioisosteres for benzamides, but are rarely examined due to the lack of available synthetic methods . Therefore, the development of new methodologies for their synthesis and incorporation is a promising area of future research .
properties
IUPAC Name |
oxane-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNSAYUHYIAYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxane-4-sulfonamide | |
CAS RN |
1058131-55-7 | |
Record name | oxane-4-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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